molecular formula C11H15NO2 B13813065 Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate CAS No. 66635-71-0

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate

Cat. No.: B13813065
CAS No.: 66635-71-0
M. Wt: 193.24 g/mol
InChI Key: HZKXABCPABDVLS-UHFFFAOYSA-N
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Description

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is a chemical compound with the molecular formula C11H15NO2 It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate can be achieved through a [2+3] cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of cycloaddition reactions, which are scalable and can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate is unique due to its specific isopropyl ester functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other pyrrolizine derivatives.

Properties

IUPAC Name

propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-5-7-12-6-3-4-10(9)12/h3-4,6,8-9H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKXABCPABDVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCN2C1=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510099
Record name Propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66635-71-0
Record name 1-Methylethyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66635-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 2,3-dihydro-1H-pyrrolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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